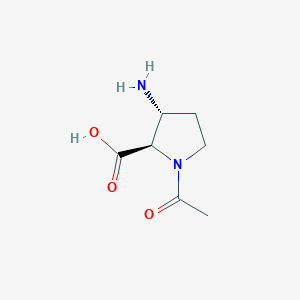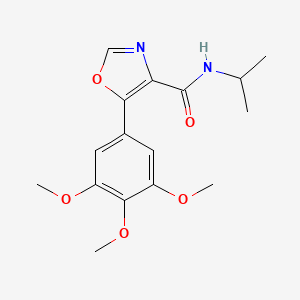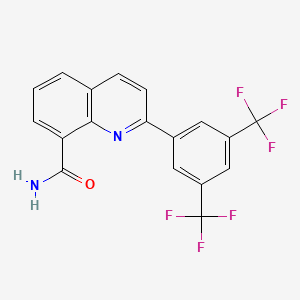![molecular formula C30H35OP B12886127 3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenol](/img/structure/B12886127.png)
3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its complex structure, which includes a dicyclohexylphosphanyl group, making it a subject of interest in various fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of an aryl halide with a nucleophile under basic conditions. The presence of electron-withdrawing groups on the aromatic ring can facilitate this substitution .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of catalysts and controlled reaction conditions is essential to achieve high yields and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Phenols and hydroquinones.
Substitution: Halogenated phenols and nitrophenols.
Applications De Recherche Scientifique
3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenol has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its stabilizing properties.
Mécanisme D'action
The mechanism of action of 3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenol involves its interaction with molecular targets through its hydroxyl and phosphanyl groups. These interactions can modulate various biochemical pathways, including oxidative stress response and enzyme inhibition . The compound’s ability to donate and accept electrons makes it effective in redox reactions, contributing to its antioxidant properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: A simpler structure with a single hydroxyl group attached to a benzene ring.
4-hexylresorcinol: A phenolic compound with additional alkyl groups, used as an antiseptic.
Hydroxycinnamic acids: Plant-derived phenolic compounds with antioxidant properties.
Uniqueness
3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenol is unique due to the presence of the dicyclohexylphosphanyl group, which imparts specific chemical and physical properties. This structural feature enhances its stability and reactivity, making it valuable in specialized applications.
Propriétés
Formule moléculaire |
C30H35OP |
|---|---|
Poids moléculaire |
442.6 g/mol |
Nom IUPAC |
3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenol |
InChI |
InChI=1S/C30H35OP/c31-26-11-9-10-25(22-26)23-18-20-24(21-19-23)29-16-7-8-17-30(29)32(27-12-3-1-4-13-27)28-14-5-2-6-15-28/h7-11,16-22,27-28,31H,1-6,12-15H2 |
Clé InChI |
SCENXKKMWKRELQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=C(C=C4)C5=CC(=CC=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


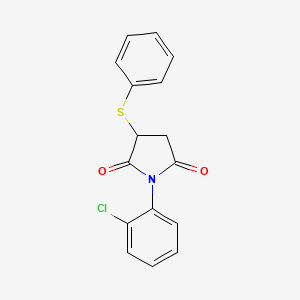

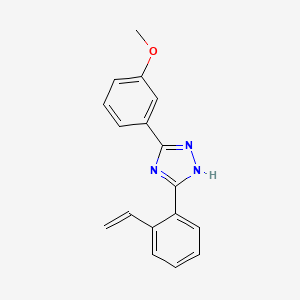

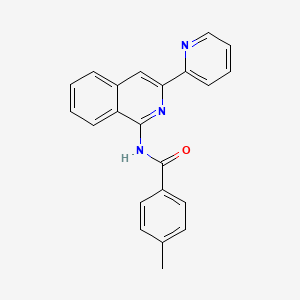
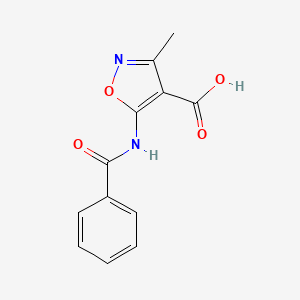
![2-(6-Oxido-6H-dibenzo[c,e][1,2]oxaphosphinin-6-yl)-1,4-phenylene bis(4-aminobenzoate)](/img/structure/B12886090.png)
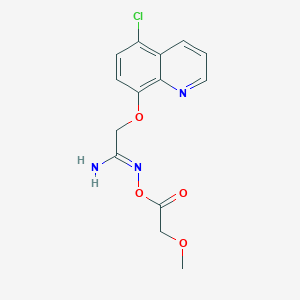

![1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)-](/img/structure/B12886102.png)
